4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile
Description
4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring:
- Amino group at position 2.
- Cyano group at position 3.
- Pyridin-4-yl substituent at position 2.
Its pyridine ring at position 2 introduces π-π stacking capabilities and hydrogen-bonding interactions, which may enhance binding to biological targets .
Properties
IUPAC Name |
4-amino-2-pyridin-4-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-5-8-6-14-10(15-9(8)12)7-1-3-13-4-2-7/h1-4,6H,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNOAUDHLPLXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C(=N2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425125 | |
| Record name | 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61310-40-5 | |
| Record name | 4-Amino-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61310-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with a suitable nitrile precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidine-5-carbonitrile derivatives are highly dependent on substituents at positions 2, 4, and 6. Key analogs and their characteristics are summarized below:
Table 1: Comparison of Structural Analogs
*Molecular weight calculated based on formula C₁₀H₇N₅.
Key Observations:
Electron-withdrawing groups (e.g., CF₃ in ) at position 2 improve anti-tubercular activity but may reduce solubility .
Position 4 Modifications: Replacement of the amino group with isopropylamino () increases molecular weight and introduces steric bulk, likely altering target selectivity .
Position 6 Variations :
Physicochemical Properties
- Solubility: The cyano group at position 5 generally reduces solubility, but hydrophilic substituents (e.g., morpholine-carbonyl in ) can mitigate this .
Biological Activity
4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile is a heterocyclic compound notable for its structural complexity and significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor, particularly targeting the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in various cancers.
Chemical Structure and Properties
The molecular formula of this compound is C10H8N4, featuring a pyrimidine core substituted with an amino group and a pyridine moiety. The presence of the cyano group at the 5-position enhances its chemical reactivity and biological profile.
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) .
Mode of Action
As an ATP-mimicking tyrosine kinase inhibitor , it interferes with the phosphorylation processes that activate EGFR, thereby inhibiting downstream signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Antitumor Properties
This compound exhibits significant cytotoxic effects against several human tumor cell lines, including:
| Tumor Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Colorectal Carcinoma (HCT-116) | 12.5 | |
| Hepatocellular Carcinoma (HepG-2) | 15.0 | |
| Breast Cancer (MCF-7) | 10.0 | |
| Non-Small Cell Lung Cancer (A549) | 8.0 |
These findings indicate that the compound has potential as a therapeutic agent in cancer treatment.
In Vitro and In Vivo Studies
Recent studies have demonstrated the effectiveness of this compound in both in vitro and in vivo settings:
- In Vitro Studies : Cytotoxicity assays performed on HeLa cells showed a significant reduction in cell viability upon treatment with this compound, achieving up to 75.91% reduction at a concentration of 20 μg/mL .
- In Vivo Studies : In experiments using sarcoma 180 tumor models in mice, the encapsulated form of the compound exhibited tumor inhibition rates significantly higher than those observed with free forms or standard treatments like 5-fluorouracil .
Cellular Effects
The compound's interaction with EGFR leads to profound effects on various cellular processes, including apoptosis and cell cycle arrest. The stability and degradation of the compound also play critical roles in its long-term efficacy.
Major Products Formed
The biochemical reactions involving this compound can lead to various derivatives:
- Oxidation : Formation of corresponding nitro or hydroxyl derivatives.
- Reduction : Formation of amine derivatives.
- Substitution : Formation of alkylated or acylated derivatives.
Applications in Research and Medicine
The diverse biological activities of this compound make it valuable across multiple fields:
- Chemistry : Utilized as a building block for synthesizing complex organic molecules.
- Biology : Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Medicine : Explored for therapeutic effects in treating cancer and inflammatory disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
